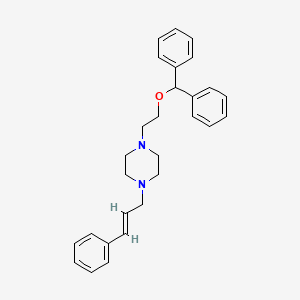

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine

説明

This compound, also known as GBR-12783, is a diarylmethane . It has the molecular formula C28H32N2O and a molecular weight of 412.6 g/mol . It is a selective inhibitor of dopamine uptake .

Molecular Structure Analysis

The IUPAC name of this compound is 1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine . The InChI representation is InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2/b13-10+ . The compound has a Canonical SMILES representation of C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 .Chemical Reactions Analysis

The compound has been studied for its interaction with the neuronal transporter of dopamine . It has been found that it forms two complexes with the transporter, leading to an inhibition of the specific uptake of dopamine .科学的研究の応用

Interaction with Dopamine Receptors

Research indicates that certain substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, including compounds with 4-(3-phenyl-2-prop(en)yl) substitution, show high affinity for dopamine receptors in the rat corpus striatum. These compounds effectively displace [3H]dopamine from its binding sites, suggesting their potential utility in understanding and manipulating dopaminergic activity within the brain (P. V. D. Zee & W. Hespe, 1985).

Imaging Studies

A novel 123I-labelled derivative of GBR12783 has been synthesized, designed as a potential SPECT imaging agent for dopamine reuptake sites. This derivative is synthesized from 1-[2-(diphenylmethoxy)ethyl]piperazine, highlighting its application in developing diagnostic tools for neurological research and potentially for clinical use in diagnosing disorders related to dopamine dysregulation (Xiao-shu He et al., 1993).

Therapeutic Agent Development

Studies have also focused on developing long-acting dopamine transporter ligands based on the structure of 1-[2-(diphenylmethoxy)ethyl]piperazine derivatives. These compounds are being evaluated for their potential in treating cocaine abuse by targeting the dopamine transporter, thereby modulating dopaminergic signaling. The research underscores the therapeutic potential of these derivatives in addiction medicine (L. Hsin et al., 2002).

作用機序

Target of Action

GBR-12783 is a selective inhibitor of dopamine uptake . Its primary target is the dopamine transporter (DAT) , a protein that plays a crucial role in regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into neurons .

Mode of Action

As a selective dopamine uptake inhibitor, GBR-12783 binds to the dopamine transporter, blocking the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, thereby prolonging and enhancing the effect of dopamine on post-synaptic neurons .

Biochemical Pathways

The primary biochemical pathway affected by GBR-12783 is the dopaminergic pathway . By inhibiting the reuptake of dopamine, GBR-12783 increases the availability of dopamine in the synapse, which can enhance dopaminergic signaling . The downstream effects of this can vary widely, as dopamine is involved in a multitude of functions, including mood regulation, reward, and motor control .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed and able to cross the blood-brain barrier .

Result of Action

The primary result of GBR-12783’s action is an increase in dopaminergic signaling . This can have various effects depending on the specific neural circuits involved. For example, in some contexts, increased dopaminergic signaling can lead to enhanced alertness, mood elevation, and increased motor activity .

Action Environment

The action of GBR-12783 can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect dopamine levels could potentially interact with GBR-12783, altering its efficacy or side effect profile . Additionally, individual differences in dopamine transporter expression or function could also influence the effects of GBR-12783 .

特性

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBDGHFDKJITGC-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860833 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67469-57-2, 145428-33-7 | |

| Record name | 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GBR-12783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145428337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GBR-12783 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GBR-12783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Y892TJ2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

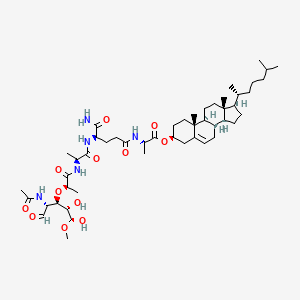

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)

![7-[[(2S,4aS,6S)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one](/img/structure/B1232595.png)